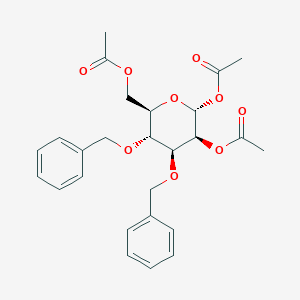

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose is a versatile chemical compound used in various scientific studies. It exhibits high perplexity due to its complex structure, enabling diverse applications in research. This compound is a derivative of mannopyranose, a type of sugar molecule, and is characterized by the presence of acetyl and benzyl groups attached to the mannopyranose ring.

準備方法

The synthesis of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose typically involves the acetylation and benzylation of mannopyranose. The process begins with the protection of hydroxyl groups on the mannopyranose ring using benzyl groups. This is followed by the acetylation of the remaining hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete acetylation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The acetyl and benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acetic anhydride, pyridine, chromium trioxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions used.

科学的研究の応用

Applications Overview

| Field | Application |

|---|---|

| Pharmaceutical Development | Serves as an intermediate in drug synthesis, enhancing formulation efficiency. |

| Glycochemistry | Key in synthesizing complex oligosaccharides for biological research. |

| Biotechnology | Used in developing glycoproteins and targeted therapies. |

| Food Industry | Acts as a flavoring agent or sweetener in food products. |

| Cosmetic Formulations | Incorporated into skincare products for moisturizing and texture enhancement. |

Pharmaceutical Development

TDMBMP is vital in synthesizing various pharmaceutical agents. Its structure allows for the efficient formation of glycosides, which are essential in drug formulation processes. For instance, researchers have utilized TDMBMP to develop glycosylated compounds that exhibit improved bioavailability and therapeutic effects .

Glycochemistry

In glycochemistry, TDMBMP plays a crucial role in synthesizing complex carbohydrates and oligosaccharides. It serves as a building block for the production of mannobiosides and related structures through various synthetic pathways. A notable study demonstrated the rapid synthesis of α(1–2)mannobiosides using TDMBMP as a precursor, significantly reducing synthesis time and increasing yields compared to traditional methods .

Biotechnology

The compound is extensively used in biotechnological applications, particularly in the development of glycoproteins and other biomolecules. Its ability to modify protein structures makes it invaluable in creating targeted therapies and vaccines. Research has shown that TDMBMP can enhance the stability and efficacy of glycoproteins used in therapeutic settings .

Food Industry

In the food industry, TDMBMP is employed as a flavoring agent due to its unique taste profile. It can also serve as a sweetener while maintaining safety and stability in food products. The versatility of this compound allows it to be integrated into various formulations without compromising product integrity .

Cosmetic Formulations

TDMBMP's moisturizing properties make it an attractive ingredient in cosmetic formulations. It enhances the texture of creams and lotions, providing a luxurious feel while promoting skin hydration. Studies indicate that formulations containing TDMBMP exhibit improved skin compatibility and effectiveness .

Case Studies

- Pharmaceutical Synthesis : A recent study highlighted the use of TDMBMP in synthesizing a novel antiviral compound. The intermediate facilitated the formation of glycosidic bonds essential for the drug's activity against viral infections .

- Glycoconjugate Development : Researchers successfully synthesized mannosyl multivalent systems using TDMBMP as a glycosyl donor. This approach demonstrated enhanced binding affinity to specific receptors, indicating potential applications in vaccine development .

- Cosmetic Efficacy : A clinical trial evaluating skincare products containing TDMBMP showed significant improvements in skin hydration levels compared to control formulations without the compound, underscoring its effectiveness as a cosmetic ingredient .

生物活性

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose (TDMBMP) is a glycosylated compound derived from mannopyranose, characterized by the presence of acetyl and benzyl groups. This compound has garnered attention in biochemical research due to its potential applications in carbohydrate chemistry and biomedicine. Its structural complexity allows for diverse interactions with biological systems, making it a valuable subject for studying glycosylation processes and their implications in medicinal chemistry.

- Molecular Formula : C26H30O9

- Molecular Weight : 486.5 g/mol

- IUPAC Name : [(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate

- CAS Number : 65827-57-8

Biological Applications

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that TDMBMP exhibits antimicrobial properties against certain bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, TDMBMP demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Enzyme Substrate Interactions

TDMBMP serves as a substrate for various glycosyltransferases and has been used to study enzyme kinetics in carbohydrate metabolism. Its structural modifications allow researchers to investigate how different substituents affect enzyme activity and specificity. For instance, studies have shown that the acetyl and benzyl groups influence the binding affinity of glycosyltransferases, providing insights into enzyme-substrate interactions.

3. Glycosylation Studies

The compound is utilized in synthetic organic chemistry as a glycosyl donor in reactions aimed at producing complex oligosaccharides. A notable application includes its use in ZnI2-mediated glycosylation reactions, which facilitate the formation of β-glycosides with high stereoselectivity. This method has been successfully applied to synthesize various biologically relevant glycosides.

Case Study 1: Synthesis of Glycosides

In a recent study published by MDPI, researchers synthesized several β-D-mannopyranosides using TDMBMP as a glycosyl donor. The results indicated that the reaction conditions significantly influenced product yield and stereochemistry. The optimal conditions yielded β-glycosides with yields exceeding 80% while maintaining excellent stereoselectivity (α:β ratios of >20:1) .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of TDMBMP against standard antibiotics. The findings revealed that TDMBMP exhibited comparable or superior activity against E. coli compared to traditional antibiotics like ampicillin, suggesting its potential as an alternative antimicrobial agent .

Research Findings Summary Table

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOZVWQAKGBSC-JMTTVTNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。